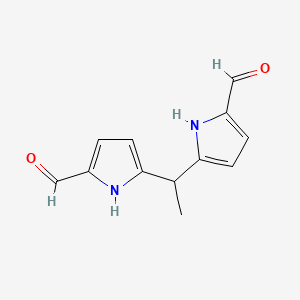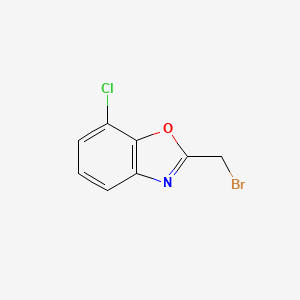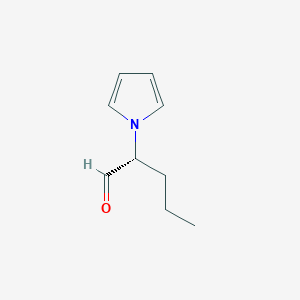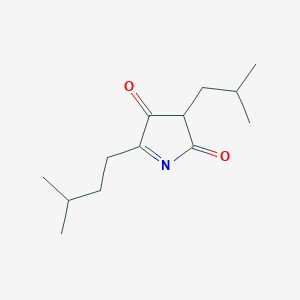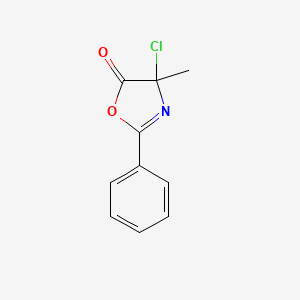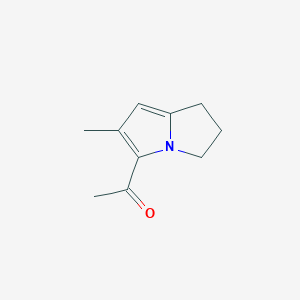
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of an appropriate amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be applied to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used but can include various substituted benzonitrile derivatives.
Scientific Research Applications
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzonitrile group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The enantiomer of the compound with similar properties but different stereochemistry.
2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The racemic mixture of the compound.
2-(4-Methyl-2-oxooxazolidin-3-yl)benzonitrile: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
572923-15-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-10-8-16-12(15)14(10)11-6-4-3-5-9(11)7-13/h3-6,10H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
XJFJODZGHDFFQX-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@H]1COC(=O)N1C2=CC=CC=C2C#N |
Canonical SMILES |
CCC1COC(=O)N1C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)
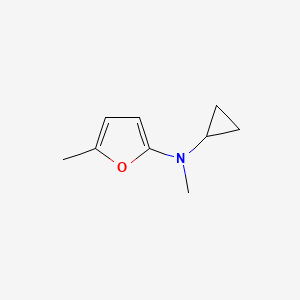

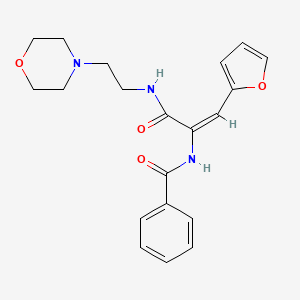
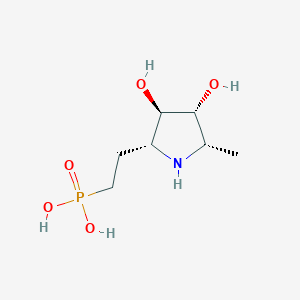
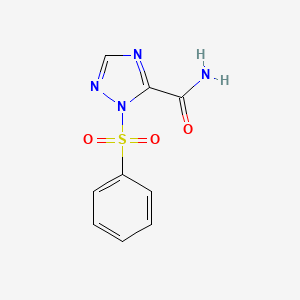
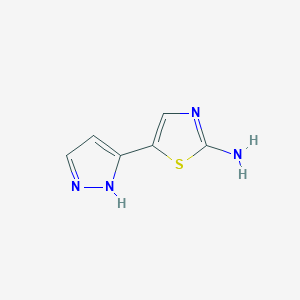
![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)
